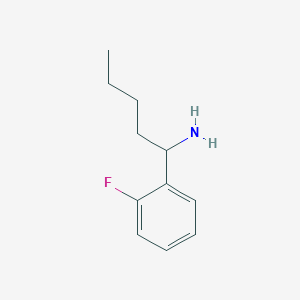
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) is a coordination complex of erbium with the ligand 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is part of a broader class of metal β-diketonates, which are known for their stability and volatility, making them useful in various applications, particularly in materials science and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) typically involves the reaction of erbium nitrate or erbium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring purity through recrystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.
Substitution: Ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Coordination: The compound can form coordination complexes with other molecules or ions.
Common Reagents and Conditions
Common reagents used in reactions with Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) include oxidizing agents, other ligands for substitution reactions, and solvents like methanol, ethanol, or acetonitrile. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, ligand exchange reactions would yield new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) has several scientific research applications:
Materials Science: Used as a precursor for the deposition of erbium-containing thin films, which are important in optoelectronic devices.
Catalysis: Acts as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Luminescence: The compound exhibits luminescent properties, making it useful in the development of light-emitting diodes (LEDs) and other photonic devices.
NMR Shift Reagent: Utilized in nuclear magnetic resonance (NMR) spectroscopy to shift the resonance frequencies of nuclei, aiding in the structural elucidation of organic compounds.
Mecanismo De Acción
The mechanism by which Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) exerts its effects depends on its application:
Catalysis: The erbium center can facilitate various catalytic cycles, often involving coordination to substrates and activation of chemical bonds.
Luminescence: The compound’s luminescent properties arise from the electronic transitions within the erbium ion, which can be influenced by the surrounding ligands and the environment.
NMR Shift Reagent: The compound interacts with the nuclei of interest, causing a shift in their resonance frequencies due to the magnetic properties of the erbium ion.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)terbium(III)
Uniqueness
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)erbium(III) is unique due to its specific electronic configuration and the resulting luminescent properties, which are distinct from those of other lanthanide complexes. Its stability and volatility also make it particularly suitable for applications in materials science and catalysis.
Propiedades
Fórmula molecular |
C33H60ErO6 |
|---|---|
Peso molecular |
720.1 g/mol |
Nombre IUPAC |
erbium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/3C11H20O2.Er/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
Clave InChI |
XXLBYBXANQKGKQ-LWTKGLMZSA-N |
SMILES isomérico |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Er] |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Er] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




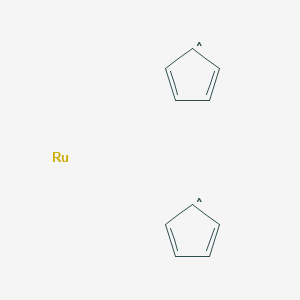
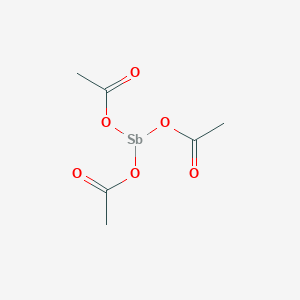
![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)

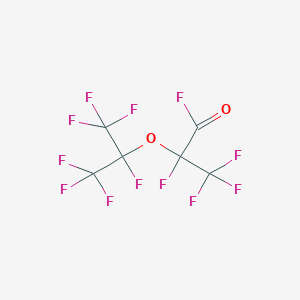
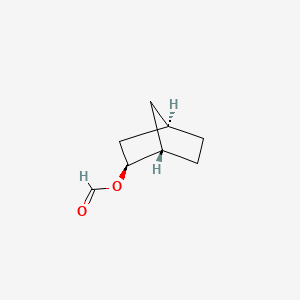
![2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
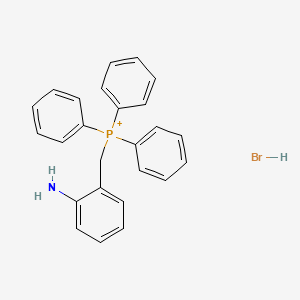
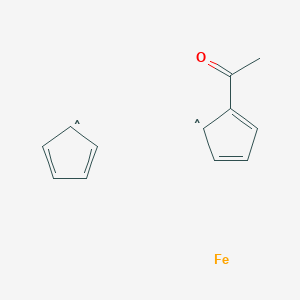
![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)
